molecular formula C21H21N3O3S B2431371 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034433-39-9

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2431371
CAS No.: 2034433-39-9
M. Wt: 395.48
InChI Key: ZESNRUVZQGGEAZ-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. This propanamide features a complex structure incorporating a [2,4'-bipyridine] moiety and a p -(methylsulfonyl)phenyl group, which are recognized as key pharmacophoric elements in medicinal chemistry. Based on its structural similarity to documented compounds, this molecule is hypothesized to function as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . The TRPV1 receptor is a well-characterized molecular integrator of nociceptive stimuli, activated by capsaicin, heat, and inflammatory mediators, making it a prime target for investigating chronic pain and inflammatory hyperalgesia . The bipyridine system may contribute to specific hydrophobic interactions within the receptor's binding site, a feature critical for high binding potency in related TRPV1 antagonists . The methylsulfonyl group is a common feature in potent antagonists, often contributing to crucial hydrogen-bonding interactions with the receptor . Researchers can investigate this compound as a lead molecule in preclinical studies for developing novel analgesic and anti-inflammatory agents. Its potential mechanism of action likely involves inhibiting the cation influx through TRPV1 channels, thereby blocking the transmission of nociceptive signaling from the periphery to the central nervous system .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)19-5-2-16(3-6-19)4-7-21(25)24-15-17-8-13-23-20(14-17)18-9-11-22-12-10-18/h2-3,5-6,8-14H,4,7,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNRUVZQGGEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the bipyridine and methylsulfonyl phenyl intermediates. The key steps include:

    Formation of the Bipyridine Intermediate: This can be achieved through a series of reactions involving the coupling of pyridine derivatives.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonation of a phenyl ring, typically using reagents such as methylsulfonyl chloride.

    Coupling of Intermediates: The final step involves the coupling of the bipyridine and methylsulfonyl phenyl intermediates under specific reaction conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. The methylsulfonyl phenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propanamide: Shares a similar amide linkage but lacks the bipyridine and methylsulfonyl groups.

    4-(Methylsulfonyl)phenylacetic acid: Contains the methylsulfonyl phenyl group but differs in the overall structure.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the combination of the bipyridine and methylsulfonyl phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its bipyridine and methylsulfonyl groups, is part of a broader class of sulfonamide derivatives known for diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 395.5 g/mol. The structure is notable for its bipyridine moiety, which is often linked to enhanced biological activity through interactions with various biological targets.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
CAS Number2034433-39-9

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the sulfonamide group plays a crucial role in its mechanism of action, potentially enhancing binding affinity to target proteins involved in disease processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. For instance, compounds featuring the sulfonamide functionality have demonstrated significant bactericidal activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant isolates . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can significantly impact efficacy, with specific configurations yielding lower minimum inhibitory concentrations (MICs).

Anticancer Activity

The bipyridine moiety in this compound has also been linked to anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives exhibiting strong binding to certain kinases have shown promise in preclinical models. The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits potent activity against both replicating and non-replicating forms of Mtb. The compound was effective at concentrations as low as 10 µM against resistant strains .
  • Anticancer Activity : A study investigating the effects of related bipyridine compounds on cancer cell lines revealed that those with similar structural features to this compound inhibited tumor growth by inducing apoptosis in human breast cancer cells.

Q & A

Q. What experimental techniques are recommended for structural characterization of this compound?

To confirm the structure and purity:

  • X-ray crystallography (XRD): Resolve crystal packing and bond angles (e.g., Cd–N/O bond lengths in bipyridine complexes ).
  • NMR spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify methylsulfonyl (–SO2_2CH3_3) and bipyridine proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., exact mass calculations for sulfonamide derivatives ).

Q. How can synthetic routes be optimized for this compound?

Key considerations:

  • Protection/deprotection strategies: Use palladium-catalyzed hydrogenation for amine intermediates (e.g., benzyl group removal in similar propanamide syntheses ).
  • Oxidation control: Optimize methylsulfonyl group formation via controlled oxidation of methylsulfanyl precursors (e.g., H2_2O2_2/acetic acid for sulfone generation ).
  • Purification: Employ gradient elution in column chromatography (e.g., dichloromethane/methanol mixtures ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Methodological approaches:

  • Substituent variation: Replace the bipyridine moiety with pyrimidine or thiazole rings to assess target selectivity (e.g., JAK3 inhibition studies with pyridine analogs ).
  • Bioisosteric replacements: Substitute the methylsulfonyl group with sulfonamide or sulfoxide to modulate solubility and binding affinity (e.g., sulfonyl-to-sulfoxide modifications ).
  • In silico docking: Use molecular dynamics to predict interactions with kinase domains (e.g., EGFR inhibitor modeling ).

Q. How to resolve contradictions in biological activity data across assays?

Analytical strategies:

  • Assay standardization: Validate IC50_{50} values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition ).
  • Metabolite profiling: Identify degradation products via LC-MS to rule out off-target effects (e.g., sulfone hydrolysis products ).
  • Buffer optimization: Adjust pH and ionic strength to stabilize the compound in cellular assays (e.g., PBS vs. HEPES buffers in ACAT1 studies ).

Q. What methodologies are suitable for studying metabolic stability?

  • Microsomal assays: Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t1/2_{1/2}) .
  • CYP450 inhibition screening: Employ fluorogenic substrates to assess isoform-specific interactions (e.g., CYP3A4/CYP2D6 ).
  • Metabolite identification: Combine HRMS and 1H^1H-NMR to characterize oxidation byproducts (e.g., sulfoxide derivatives ).

Specialized Methodological Challenges

Q. How to design crystallographic studies for polymorph screening?

  • Solvent selection: Test polar aprotic solvents (e.g., DMSO, DMF) to induce different crystal forms (e.g., sulfonamide polymorphs ).
  • Temperature gradients: Vary crystallization temperatures (4°C to 60°C) to explore thermal stability .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

  • Rodent models: Administer via oral gavage or IV to measure bioavailability (e.g., AUC024_{0-24} in Sprague-Dawley rats ).
  • Tissue distribution: Use radiolabeled 14C^{14}C-propanamide analogs for organ-specific uptake analysis .

Q. How to evaluate cross-reactivity in kinase inhibition assays?

  • Kinase profiling panels: Screen against 40+ kinases (e.g., Calbiochem’s kinase inhibitor libraries ).
  • ATP-binding site mutants: Engineer resistant kinase variants to confirm target specificity .

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